molecular formula C6H10N2O2 B12856931 (4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide

(4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide

Cat. No.: B12856931
M. Wt: 142.16 g/mol
InChI Key: ILFDWGHAFWEFKM-UHNVWZDZSA-N
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Description

(4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of chiral centers at positions 4 and 5 adds to its complexity and potential for enantioselective applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with an ester or acid chloride to form the oxazole ring. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure the formation of the desired chiral product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives with altered electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with aldehyde or ketone groups, while reduction can produce dihydrooxazole derivatives with hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereospecific processes in biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to form stable complexes with metal ions can be exploited in the design of metal-based drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The chiral centers at positions 4 and 5 allow for enantioselective binding, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone
  • (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-oxazolidine-5-carboxylic acid
  • (4S,5R)-3-(N-Fluorenylmethoxycarbonyl)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid

Uniqueness

Compared to similar compounds, (4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide stands out due to its specific substitution pattern and the presence of the ethyl group at position 5. This unique structure imparts distinct electronic and steric properties, making it suitable for specialized applications in asymmetric synthesis and pharmaceutical development.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(4S,5R)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C6H10N2O2/c1-2-4-5(6(7)9)8-3-10-4/h3-5H,2H2,1H3,(H2,7,9)/t4-,5+/m1/s1

InChI Key

ILFDWGHAFWEFKM-UHNVWZDZSA-N

Isomeric SMILES

CC[C@@H]1[C@H](N=CO1)C(=O)N

Canonical SMILES

CCC1C(N=CO1)C(=O)N

Origin of Product

United States

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